1-Dodecanoyl-sn-glicero-3-fosfocolina

Descripción general

Descripción

Synthesis Analysis

The synthesis of phosphatidylcholine, which includes molecules like 1-Dodecanoyl-sn-glycero-3-phosphocholine, involves complex biochemical pathways. Specifically, the de novo synthesis pathway and the Kennedy pathway are critical for the synthesis of phosphatidylcholine in biological systems. These pathways involve various enzymes and biochemical reactions that ensure the precise construction of phosphatidylcholine molecules from simpler precursors (Infante, 1985).

Aplicaciones Científicas De Investigación

Estándar Interno en el Análisis LC/MS

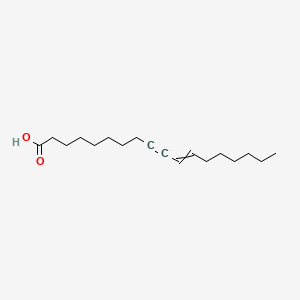

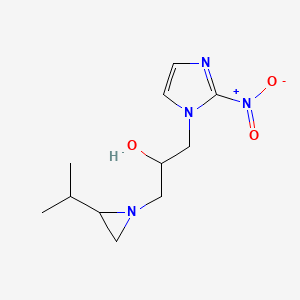

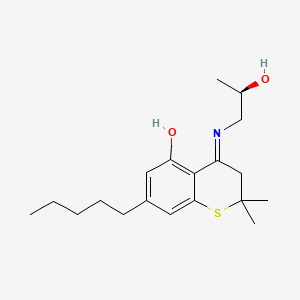

1-Dodecanoyl-sn-glicero-3-fosfocolina se utiliza como un estándar interno en el análisis de cromatografía líquida/espectrometría de masas (LC/MS). Esta aplicación es crucial para garantizar la precisión y exactitud de las mediciones cuantitativas en mezclas complejas de lípidos {svg_1}.

Estándar Lípido para la Cuantificación de Fosfolípidos

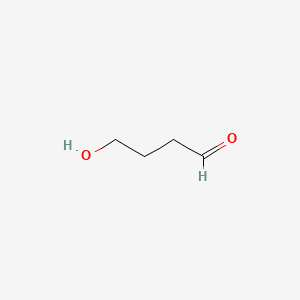

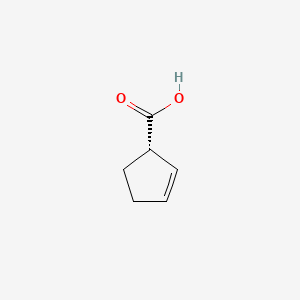

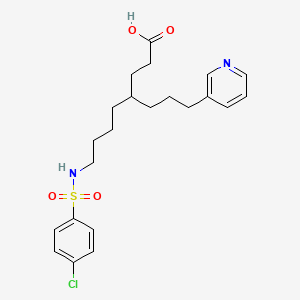

Este compuesto sirve como un estándar lipídico para la cuantificación de fosfolípidos por espectrometría de masas (MS). Ayuda en la calibración de los instrumentos MS para medir con precisión la concentración de fosfolípidos en muestras biológicas {svg_2}.

Recalibración del Tiempo de Retención durante el Procesamiento de Datos LC-MS

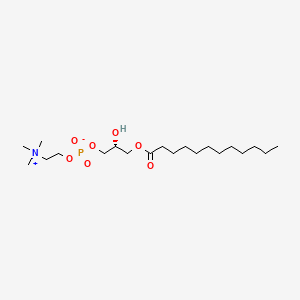

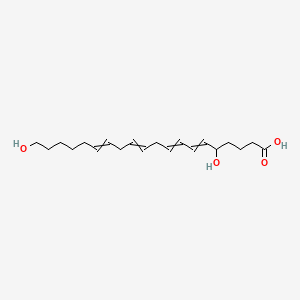

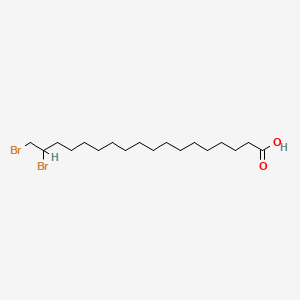

Se utiliza para la recalibración del tiempo de retención durante el procesamiento de datos LC-MS. Esta recalibración es esencial para la identificación y cuantificación correctas de los compuestos en los análisis LC-MS {svg_3}.

Extracción de Lípidos de Macrófagos

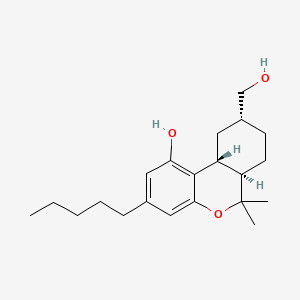

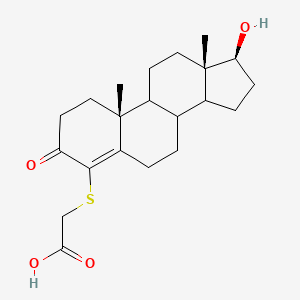

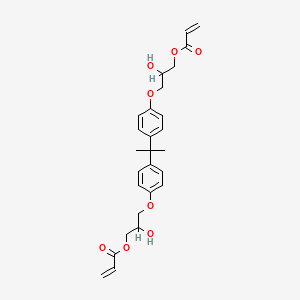

El compuesto se emplea como un estándar lipídico de grado MS para la extracción de lípidos de macrófagos. Esta aplicación es significativa en el estudio del metabolismo y la señalización de lípidos en las células inmunitarias {svg_4}.

Bloqueo Reversible de la Fusión Mediada por la Glucoproteína de la Envoltura

This compound puede bloquear reversiblemente la fusión mediada por la glucoproteína de la envoltura (Env) en varias líneas celulares. Esta propiedad es particularmente útil en la investigación de virología, donde el proceso de fusión es un paso clave en la entrada viral en las células huésped {svg_5}.

Determinación del Perfil de Velocidad Local de la Burbuja

El compuesto también se puede utilizar en la investigación de dinámica de fluidos para determinar el perfil de velocidad local de la burbuja. Esta aplicación es relevante en el estudio de las interacciones gas-líquido en varios procesos industriales {svg_6}.

Mecanismo De Acción

Target of Action

1-Dodecanoyl-sn-glycero-3-phosphocholine, also known as L-alpha-Lysophosphatidylcholine, lauroyl, is a type of glycerophosphocholine . It is a synthetic, less hydrophobic phospholipid that has been found to be useful for enhancing the absorption of peptide drugs and hormones such as insulin . It is also a parasympathomimetic acetylcholine precursor which may have a potential for the treatment of Alzheimer’s disease and dementia .

Mode of Action

This compound rapidly delivers choline to the brain across the blood–brain barrier and is a biosynthetic precursor of the acetylcholine neurotransmitter . It forms stable bilayers and vesicles, thereby encapsulating drugs and delivering them to specific targets within the body .

Biochemical Pathways

The compound is involved in the formation of 1-acyl and 2-acyl lyso-phosphatidylcholine (LPC) along with oleic acid as primary products. LPC subsequently forms other phosphorus-containing intermediates, which finally lead to phosphoric acid as the ultimate P-containing product .

Pharmacokinetics

It is known that it can enhance the solubility and bioavailability of drugs . It is also known to rapidly deliver choline to the brain across the blood–brain barrier .

Result of Action

The compound’s action results in the delivery of choline to the brain, which is a precursor of the acetylcholine neurotransmitter . This can potentially be used for the treatment of Alzheimer’s disease and dementia . It also enhances the absorption of peptide drugs and hormones such as insulin .

Action Environment

The action of 1-Dodecanoyl-sn-glycero-3-phosphocholine can be influenced by environmental factors. For instance, it can form stable bilayers and vesicles, thereby encapsulating drugs and delivering them to specific targets within the body . This suggests that the compound’s action, efficacy, and stability can be influenced by the environment in which it is used.

Propiedades

IUPAC Name |

[(2R)-3-dodecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42NO7P/c1-5-6-7-8-9-10-11-12-13-14-20(23)26-17-19(22)18-28-29(24,25)27-16-15-21(2,3)4/h19,22H,5-18H2,1-4H3/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKILASWCLJPBO-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942749 | |

| Record name | 3-(Dodecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20559-18-6 | |

| Record name | 1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20559-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Lauroyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020559186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dodecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Lauroyl-sn-glycero-3-phosphocholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4Z2U6E9RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(decanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl decanoate](/img/structure/B1207754.png)

![n-(2,6-Dimethylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B1207757.png)

![1,3-Propanedione, 1-[4-(1-methylethyl)phenyl]-3-phenyl-](/img/structure/B1207770.png)